ZINC05007751
Overview
Description
ZINC05007751 is a potent inhibitor of NIMA-related kinase NEK6, with an IC50 of 3.4 μM . This compound has shown significant antiproliferative activity against a variety of human cancer cell lines and displays a synergistic effect with Cisplatin and Paclitaxel in BRCA2 mutated ovarian cancer cell lines . It is highly selective against NEK1 and NEK6, with no significant activity observed against NEK2, NEK7, and NEK9 .
Preparation Methods
The synthetic routes and reaction conditions for ZINC05007751 are not explicitly detailed in the available literature. The compound is typically stored at 4°C and protected from light to maintain its stability .
Chemical Reactions Analysis
ZINC05007751 undergoes several types of chemical reactions, primarily focusing on its role as an inhibitor:
Oxidation and Reduction: Specific details on oxidation and reduction reactions involving this compound are not provided in the available literature.
Substitution: The compound’s structure suggests potential for substitution reactions, although specific reagents and conditions are not detailed.
Common Reagents and Conditions: This compound is often used in combination with Cisplatin and Paclitaxel to observe synergistic effects in cancer cell lines
Major Products: The primary products formed from reactions involving this compound are not explicitly mentioned.
Scientific Research Applications
ZINC05007751 has a wide range of scientific research applications:
Chemistry: It is used as a research tool to study kinase inhibition and its effects on various biochemical pathways
Biology: The compound is utilized to investigate cell cycle perturbations and antiproliferative activities in cancer cell lines
Medicine: This compound shows promise in cancer research, particularly in studying its synergistic effects with other chemotherapeutic agents like Cisplatin and Paclitaxel
Mechanism of Action
ZINC05007751 exerts its effects by inhibiting NIMA-related kinase NEK6. This inhibition disrupts the cell cycle, leading to antiproliferative effects in cancer cells . The compound is highly selective for NEK1 and NEK6, with no significant activity against NEK2, NEK7, and NEK9 . The molecular targets and pathways involved include the perturbation of the cell cycle and the enhancement of the effects of other chemotherapeutic agents .
Comparison with Similar Compounds
ZINC05007751 is unique in its high selectivity for NEK1 and NEK6. Similar compounds include:
- Capillarisin
- Nomilin
- Selonsertib
- Isojacareubin
- Pan-RAS-IN-1
- GNE-495
- NG25
- ®-STU104
These compounds also target various kinases and have shown potential in cancer research, but this compound stands out due to its specific selectivity and synergistic effects with Cisplatin and Paclitaxel .
Properties
IUPAC Name |
(5Z)-4-methyl-2,6-dioxo-5-[(5-phenylfuran-2-yl)methylidene]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-11-14(17(21)20-18(22)15(11)10-19)9-13-7-8-16(23-13)12-5-3-2-4-6-12/h2-9H,1H3,(H,20,21,22)/b14-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLNUUWCOAPJED-ZROIWOOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C(=O)NC(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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